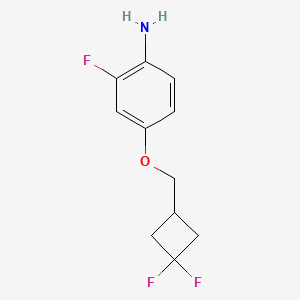![molecular formula C10H18O3 B12085199 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is an organic compound characterized by its unique structure, which includes a cyclopropane ring and a tetrahydropyran moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol typically involves the reaction of cyclopropanemethanol with tetrahydro-2H-pyran-2-yl derivatives. One common method includes the use of tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Alkanes, alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability, while the cyclopropane ring can provide rigidity and specificity in binding interactions .
Comparación Con Compuestos Similares
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Shares the tetrahydropyran moiety but differs in the functional groups attached to it.
2-(Tetrahydro-2H-pyran-2-yloxy)ethanol: Similar in having the tetrahydropyran ring but with different substituents.
Uniqueness: 1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol is unique due to its combination of a cyclopropane ring and a tetrahydropyran moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
[1-(oxan-2-yloxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-7-10(4-5-10)8-13-9-3-1-2-6-12-9/h9,11H,1-8H2 |
Clave InChI |
ROMPQKKKVWYNQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCC2(CC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


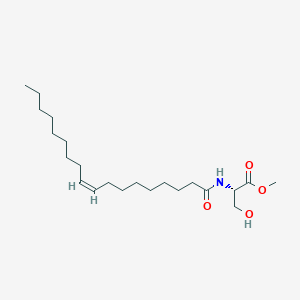
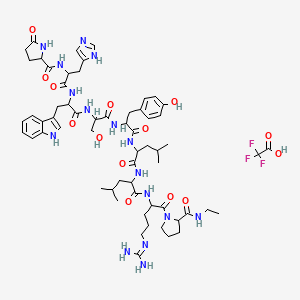

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)


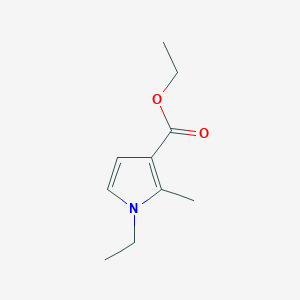

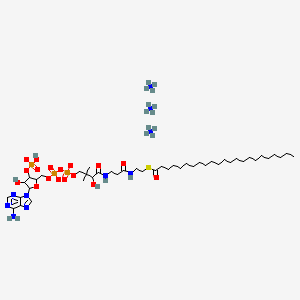
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane](/img/structure/B12085180.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
